molecular formula C12H8ClFO2 B12950312 Methyl 7-chloro-1-fluoro-2-naphthoate

Methyl 7-chloro-1-fluoro-2-naphthoate

Cat. No.: B12950312
M. Wt: 238.64 g/mol
InChI Key: UZBUZQGPNJVQKR-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-fluoro-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring substituted with chlorine and fluorine atoms, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1-fluoro-2-naphthoate typically involves the esterification of 7-chloro-1-fluoro-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-fluoro-2-naphthoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Substituted naphthoates with different functional groups.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Quinones or other oxidized naphthalene derivatives.

Scientific Research Applications

Methyl 7-chloro-1-fluoro-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1-fluoro-2-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-chloro-2-naphthoate: Similar structure but lacks the fluorine atom.

    Methyl 1-fluoro-2-naphthoate: Similar structure but lacks the chlorine atom.

    Methyl 7-bromo-1-fluoro-2-naphthoate: Similar structure with bromine instead of chlorine.

Uniqueness

Methyl 7-chloro-1-fluoro-2-naphthoate is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H8ClFO2

Molecular Weight

238.64 g/mol

IUPAC Name

methyl 7-chloro-1-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H8ClFO2/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2-6H,1H3

InChI Key

UZBUZQGPNJVQKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)C=C1)F

Origin of Product

United States

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